Molecular structure and stereochemistry of 2-Methyl-3-undecanol
Molecular structure and stereochemistry of 2-Methyl-3-undecanol
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Methyl-3-undecanol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of 2-methyl-3-undecanol (CAS No: 60671-36-5), a branched-chain saturated alcohol with significant applications in the fragrance industry.[1] This document delves into the molecule's structural intricacies, with a primary focus on its stereochemical diversity arising from two distinct chiral centers. We will explore the synthesis, spectroscopic characterization, and the profound impact of stereoisomerism on its physicochemical and sensory properties. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound for applications in fine chemical synthesis, perfumery, and materials science.
Introduction and Physicochemical Properties
2-Methyl-3-undecanol is a C12 fatty alcohol characterized by a methyl group at the C2 position and a hydroxyl group at the C3 position.[2][3][4] This structural arrangement confers specific properties that are highly valued, particularly in the formulation of fragrances where it contributes to unique scent profiles.[1] Its molecular formula is C₁₂H₂₆O, and it has a molecular weight of approximately 186.33 g/mol .[5] A thorough understanding of its physical and chemical properties is fundamental to its application and manipulation in a laboratory or industrial setting.
| Property | Value | Unit | Source |
| CAS Number | 60671-36-5 | - | [2][3] |
| Molecular Formula | C₁₂H₂₆O | - | [5] |
| Molecular Weight | 186.33 | g/mol | [5] |
| Boiling Point | ~241 | °C | [2] |
| Density | ~0.825 | g/cm³ | [2] |
| Flash Point | ~102 | °C | [2] |
| LogP (Octanol-Water) | 4.47 | - | [2] |
| Water Solubility | 2.84e-4 | mol/L | [2] |
Molecular Structure and Stereochemistry
The technical significance of 2-methyl-3-undecanol lies in its stereochemical complexity. The presence of two stereogenic centers at carbons C2 and C3 results in the existence of four distinct stereoisomers. This diversity is critical, as each isomer can exhibit unique biological and sensory properties.
Chiral Centers and Stereoisomers
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C2 (Carbon-2): This carbon is bonded to a hydrogen atom, a methyl group, the C1 methyl group, and the C3 carbinol group. As these four substituents are different, C2 is a chiral center.
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C3 (Carbon-3): This carbon is bonded to a hydrogen atom, a hydroxyl group, the C2 methyl-bearing carbon, and an octyl chain. These four distinct groups render C3 a chiral center.
The presence of two chiral centers means that 2-methyl-3-undecanol can exist as two pairs of enantiomers, which are diastereomers of each other. The four stereoisomers are:
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(2R,3R)-2-Methyl-3-undecanol
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(2S,3S)-2-Methyl-3-undecanol
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(2R,3S)-2-Methyl-3-undecanol
-
(2S,3R)-2-Methyl-3-undecanol
The (2R,3R) and (2S,3S) isomers form one enantiomeric pair, while the (2R,3S) and (2S,3R) isomers form the second enantiomeric pair. The relationship between a member of the first pair and a member of the second pair is diastereomeric.[6]
Caption: Proposed synthetic workflow for 2-Methyl-3-undecanol.
Experimental Protocol: Synthesis of 2-Methyl-3-undecanone
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Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert argon atmosphere, add magnesium turnings (1.2 equivalents). A solution of 1-bromooctane (1.0 equivalent) in anhydrous diethyl ether is added dropwise. The reaction is initiated with gentle heating and then maintained at reflux until the magnesium is consumed.
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Reaction with Aldehyde: The Grignard solution is cooled to 0 °C. A solution of 2-methylpropanal (1.1 equivalents) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C. The causality for this low temperature is to minimize side reactions, such as enolization of the aldehyde.
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Workup: The reaction is allowed to warm to room temperature and stirred for 2 hours. It is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step hydrolyzes the magnesium alkoxide intermediate.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-methyl-3-undecanone. Purification can be achieved via column chromatography.
Reduction to 2-Methyl-3-undecanol
The intermediate ketone is then reduced to the final alcohol product using a reducing agent like sodium borohydride (NaBH₄) in methanol or the more powerful lithium aluminum hydride (LiAlH₄) in THF. The use of NaBH₄ is often preferred for its milder nature and easier handling. This reduction is not stereoselective and will produce a racemic mixture of all four stereoisomers.
Stereoisomer Separation
Separating the stereoisomers is a non-trivial task that requires specialized techniques.
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Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase is the most effective method for resolving all four isomers.
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Diastereomeric Salt Formation: The alcohol mixture can be derivatized with a chiral acid to form diastereomeric esters. These diastereomers have different physical properties (e.g., solubility, boiling point) and can be separated by conventional methods like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the pure enantiomers.
Spectroscopic Characterization
The structural elucidation of 2-methyl-3-undecanol relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds. [7][8][9][10]
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | ~0.88 ppm (t, 3H): Terminal methyl group of the octyl chain. ~0.9-1.0 ppm (d, 6H): Two methyl groups at the C2 position. ~1.2-1.6 ppm (m, 14H): Methylene protons of the octyl chain. ~1.8 ppm (m, 1H): Proton at C2. ~3.5-3.7 ppm (m, 1H): Carbinol proton at C3. ~1.5-2.5 ppm (br s, 1H): Hydroxyl proton (position and shape are solvent-dependent). |
| ¹³C NMR | ~14 ppm: Terminal methyl carbon of the octyl chain. ~16-20 ppm: Two methyl carbons at C2. ~22-35 ppm: Methylene carbons of the octyl chain. ~45-50 ppm: C2 methine carbon. ~75-80 ppm: C3 carbinol carbon. |
| IR Spectroscopy | ~3200-3600 cm⁻¹ (broad): O-H stretching vibration, characteristic of the alcohol functional group. The broadness is due to hydrogen bonding. [11]~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups. |
| Mass Spectrometry | Molecular Ion (M⁺): A weak or absent peak at m/z = 186. Key Fragments: Alpha-cleavage next to the oxygen is expected. This would lead to significant fragments at m/z = 59 (from cleavage between C2-C3) and m/z = 157 (from cleavage between C3-C4). A peak at m/z = 45 is also common for secondary alcohols. |
Applications and Industrial Relevance
The primary application of 2-methyl-3-undecanol is as a fragrance ingredient in perfumes, cosmetics, soaps, and detergents. [1]Branched-chain alcohols are known for providing complex and nuanced scents that are difficult to achieve with linear alcohols. The stereochemistry of 2-methyl-3-undecanol is expected to play a crucial role in its odor profile. It is well-established in the field of perfumery that enantiomers of a chiral fragrance molecule can have distinctly different smells or odor intensities. Therefore, the development of stereoselective syntheses or efficient separation methods is of high commercial interest to isolate the isomer with the most desirable fragrance characteristics.
Conclusion
2-Methyl-3-undecanol is a structurally rich molecule whose utility is intrinsically linked to its stereochemistry. This guide has provided a detailed overview of its molecular structure, the existence of its four stereoisomers, and a plausible synthetic pathway. The predicted spectroscopic data serves as a benchmark for its analytical characterization. For professionals in drug development and materials science, the principles of stereoselective synthesis and separation discussed here are broadly applicable to other complex chiral molecules. A deeper investigation into the specific sensory properties of each stereoisomer represents a promising avenue for future research and commercial application in the fragrance industry.
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